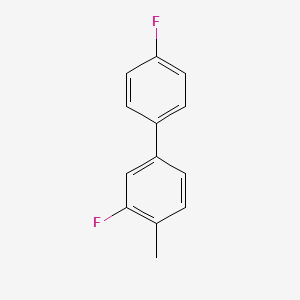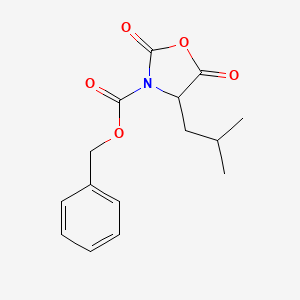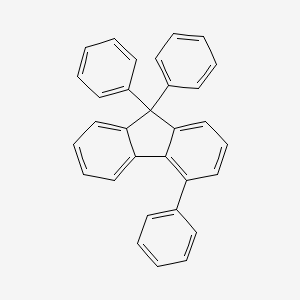
4,9,9-Triphenyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9,9-Triphenyl-9H-fluorene is an organic compound with the molecular formula C31H22 and a molecular weight of 394.51 g/mol . It is a derivative of fluorene, characterized by the presence of three phenyl groups attached to the fluorene core. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4,9,9-Triphenyl-9H-fluorene typically involves the reaction of fluorene with phenyl-containing reagents under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where fluorene is reacted with triphenylmethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .
Analyse Chemischer Reaktionen
4,9,9-Triphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acids, while reduction with NaBH4 produces alcohols.
Wissenschaftliche Forschungsanwendungen
4,9,9-Triphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structural properties make it useful in the study of molecular interactions and as a probe in fluorescence-based assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent photophysical properties
Wirkmechanismus
The mechanism by which 4,9,9-Triphenyl-9H-fluorene exerts its effects is primarily related to its electronic structure. The presence of phenyl groups enhances its ability to participate in π-π interactions, making it an effective component in electronic devices. In biological systems, its fluorescence properties allow it to act as a molecular probe, interacting with specific biomolecules and providing insights into their behavior .
Vergleich Mit ähnlichen Verbindungen
4,9,9-Triphenyl-9H-fluorene can be compared with other fluorene derivatives such as:
9-Phenyl-9H-fluorene: Lacks the additional phenyl groups, resulting in different electronic and photophysical properties.
2,7-Dibromo-9H-fluorene: Contains bromine atoms, which significantly alter its reactivity and applications.
9,9-Dimethyl-9H-fluorene: The presence of methyl groups affects its steric and electronic characteristics.
The uniqueness of this compound lies in its combination of structural rigidity and electronic versatility, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C31H22 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
4,9,9-triphenylfluorene |
InChI |
InChI=1S/C31H22/c1-4-13-23(14-5-1)26-20-12-22-29-30(26)27-19-10-11-21-28(27)31(29,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-22H |
InChI-Schlüssel |
BDHKNVPTMCSFSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(C3=CC=C2)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


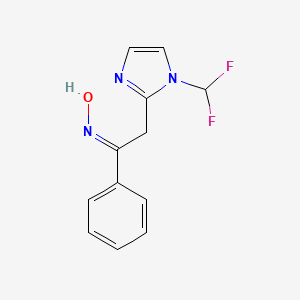
![Spiro[3.5]nonane-1-sulfonyl chloride](/img/structure/B15329093.png)
![tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B15329098.png)
![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)
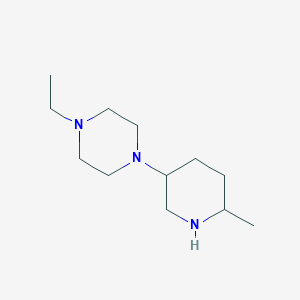

![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)


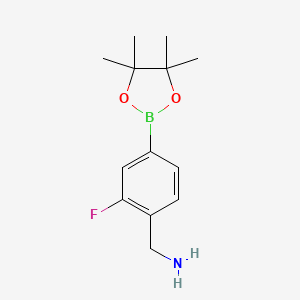

![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)
